molecular formula C20H20ClNO4 B2516748 N-(2-(3-chlorophenyl)-2-methoxypropyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1795196-83-6

N-(2-(3-chlorophenyl)-2-methoxypropyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2516748
M. Wt: 373.83
InChI Key: BCVVKOXOPAYTGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves structural modifications to optimize receptor affinity. For instance, the paper titled "A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand" discusses modifications on the amide bond and alkyl chain of a benzamide derivative to study its binding profile at various receptors . Although the synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-7-methoxybenzofuran-2-carboxamide is not detailed, similar strategies could be employed to synthesize and modify this compound for biological studies.

Molecular Structure Analysis

The molecular structure of compounds can be crucial in determining their receptor affinity and selectivity. The paper on the derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide indicates that semirigid analogues of the compound maintain similar D(4) receptor affinity to their opened counterparts . This suggests that the rigidity of the molecular structure can be an important factor in receptor binding, which could also be relevant for the analysis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-7-methoxybenzofuran-2-carboxamide.

Chemical Reactions Analysis

The second paper discusses the use of N-alkoxy-N-chloroureas in the synthesis of heterocyclic compounds, specifically the formation of 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide and 1-alkoxy-1,3-dihydrobenzimidazol-2-ones . While this does not directly relate to the compound , it does highlight the types of chemical reactions that can be used to synthesize complex molecules, which may be applicable in the synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-7-methoxybenzofuran-2-carboxamide.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthetic Methods

Research in synthetic chemistry has led to the development of novel compounds and methodologies for their synthesis. For instance, a study explored the synthesis of anthracene derivatives as analogues of the osteoarthritis drug rhein, showcasing the versatility of synthetic approaches in modifying chemical structures for enhanced systemic exposure in guinea pigs (Owton et al., 1995). Another example involves the rearrangement of benzoxazine-ones to quinazolinediones, demonstrating the capacity for structural transformation and the creation of new pharmacophoric entities (Azizian et al., 2000).

Antimicrobial Activity

The exploration of new compounds for antimicrobial applications is a critical area of research. One study synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, highlighting the potential for discovering novel agents against bacterial and fungal strains (Patel et al., 2011).

Pharmaceutical Applications

Research into the synthesis of compounds with potential pharmaceutical applications continues to be a significant focus. For instance, the discovery of antidepressants from structurally novel 5-HT3 receptor antagonists demonstrates the ongoing search for new therapeutic agents. This work involved the design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides, showing promise for the development of effective antidepressants (Mahesh et al., 2011).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-20(25-3,14-7-5-8-15(21)11-14)12-22-19(23)17-10-13-6-4-9-16(24-2)18(13)26-17/h4-11H,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVVKOXOPAYTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-2-methoxypropyl)-7-methoxybenzofuran-2-carboxamide

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